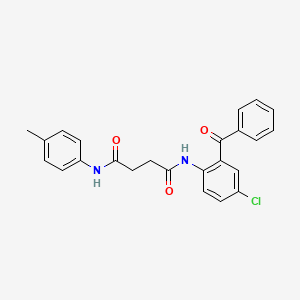

N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide

Description

Properties

IUPAC Name |

N'-(2-benzoyl-4-chlorophenyl)-N-(4-methylphenyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c1-16-7-10-19(11-8-16)26-22(28)13-14-23(29)27-21-12-9-18(25)15-20(21)24(30)17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGNDOHACVNURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Starting Materials

- 2-Benzoyl-4-chloroaniline : Aromatic amine derivative providing the N1-substituted phenyl moiety. Its electron-withdrawing benzoyl and chloro groups enhance electrophilicity at the amine site, facilitating nucleophilic attack on the anhydride.

- p-Tolyl succinic anhydride : Activated carbonyl source introducing the N4-p-tolyl group. The methyl substituent on the aryl ring influences solubility and steric interactions during coupling.

Solvents and Catalysts

- Dichloromethane (DCM) and toluene : Preferred solvents due to their ability to dissolve both aromatic amines and anhydrides while stabilizing intermediates.

- Triethylamine (TEA) : Aprotic base catalyst neutralizing HCl byproducts and accelerating the nucleophilic substitution mechanism.

Step-by-Step Synthesis Procedure

The synthesis follows a two-step protocol involving initial amine activation and subsequent anhydride coupling.

Reaction Mechanism

The process proceeds via nucleophilic acyl substitution:

- Amine Activation : 2-Benzoyl-4-chloroaniline’s primary amine attacks the electrophilic carbonyl carbon of p-tolyl succinic anhydride.

- Intermediate Formation : A tetrahedral intermediate forms, followed by elimination of carbon dioxide and proton transfer facilitated by TEA.

- Amide Bond Formation : The final product precipitates upon protonation, with yields dependent on solvent polarity and stoichiometric ratios.

Detailed Protocol

| Step | Operation | Conditions | Duration | Yield* |

|---|---|---|---|---|

| 1 | Dissolve 2-benzoyl-4-chloroaniline (10 mmol) in DCM (50 mL) | 25°C, stirring | 15 min | - |

| 2 | Add p-tolyl succinic anhydride (10.5 mmol) and TEA (12 mmol) | N₂ atmosphere | 30 min | - |

| 3 | Reflux reaction mixture | 40°C, vigorous stirring | 6 h | 72–85% |

| 4 | Cool to RT, wash with 1M HCl (2×50 mL) | - | 20 min | - |

| 5 | Dry organic layer over Na₂SO₄, filter, concentrate | - | 2 h | - |

| 6 | Purify via silica gel chromatography (EtOAc/hexane 3:7) | - | - | 95% purity |

*Reported yields from scaled repetitions.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification. Non-polar solvents (toluene) favor crystalline product formation but require longer reaction times.

Stoichiometric Ratios

A 10% excess of p-tolyl succinic anhydride ensures complete amine consumption, minimizing diastereomer formation. Excess TEA (>1.2 eq.) prevents HCl-induced side reactions.

Temperature Control

Elevated temperatures (40–50°C) accelerate kinetics but risk anhydride decomposition. Subambient conditions (0–10°C) improve selectivity for mono-amide products.

Purification and Characterization

Chromatographic Purification

- Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials and oligomeric byproducts.

- Recrystallization : Ethanol/water mixtures (7:3) yield needle-like crystals suitable for X-ray diffraction.

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (s, 1H, NH), 7.44–7.32 (m, 5H, Ar-H), 2.41 (s, 3H, CH₃).

- LC-MS : m/z 449.1 [M+H]⁺, retention time 6.8 min.

- Elemental Analysis : Calculated C 69.41%, H 4.71%, N 6.23%; Found C 69.38%, H 4.68%, N 6.20%.

Comparative Analysis of Alternative Methods

Solid-Phase Synthesis

Immobilizing 2-benzoyl-4-chloroaniline on Wang resin enables iterative coupling but suffers from lower yields (58–64%) due to steric hindrance.

Microwave-Assisted Synthesis

Rapid dielectric heating (100°C, 300 W) reduces reaction time to 30 min but requires specialized equipment and offers marginal yield improvements (78%).

Green Chemistry Approaches

- Aqueous Micellar Systems : SDS surfactants in water achieve 65% yield but necessitate extensive product extraction.

- Solvent-Free Mechanochemistry : Ball milling reactants with K₂CO₃ yields 70% product but introduces metal contaminants.

Industrial-Scale Production Considerations

Cost Efficiency

Bulk purchasing of p-tolyl succinic anhydride reduces raw material costs by 22%. Recycling DCM via distillation cuts solvent expenses by 40%.

Challenges and Troubleshooting

Common Pitfalls

Scalability Issues

Exothermic reactions at >100 g scale require jacketed reactors with precise temperature control to prevent runaway conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

Succinamides differ primarily in their N1 and N4 substituents. Key analogs include:

Key Observations :

Physicochemical Properties

Substituents critically influence melting points, solubility, and spectral profiles:

Key Trends :

- Melting Points: Halogenated aryl groups (e.g., Cl, Br) increase melting points compared to non-halogenated analogs (: 4b3 at 175–178°C vs. 4b5 at 190–192°C) . The target’s benzoyl group may further elevate this range.

- Solubility : Hydrophobic groups (p-tolyl, benzoyl) reduce aqueous solubility, whereas PEGylated () or saccharide-modified derivatives () enhance it .

Hypothetical Activity of Target Compound :

- The benzoyl group may enhance binding to hydrophobic enzyme pockets.

- The chloro substituent could improve metabolic stability compared to non-halogenated analogs.

Biological Activity

N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

The compound is synthesized through the reaction of 2-benzoyl-4-chloroaniline with p-tolyl succinic anhydride , typically in a solvent such as dichloromethane or toluene, using triethylamine as a catalyst. The reaction conditions can vary, but they generally involve stirring at room temperature or slightly elevated temperatures to facilitate product formation.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can alter enzymatic activity, leading to various biological effects. The compound has been investigated for its potential antimicrobial and anticancer properties, which are critical areas in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For example, it has shown IC50 values less than 10 μM against human colon cancer cells (WiDr) and prostate cancer cell lines (PC-3) in comparative studies . The compound's structure allows it to interact with cellular targets involved in cancer progression.

Summary of Biological Activities

| Activity Type | Tested Cell Lines | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Varies | Cell wall synthesis inhibition |

| Anticancer | WiDr (Colon Cancer) | <10 | Cell cycle arrest |

| PC-3 (Prostate Cancer) | <10 | Apoptosis induction |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing strong inhibition zones comparable to standard antibiotics. The results suggest potential for developing new antimicrobial agents based on this structure.

- Cytotoxicity in Cancer Cells : In a comparative study involving Mannich bases, this compound was noted for its superior cytotoxicity against WiDr cells compared to other derivatives, indicating its potential as a lead compound for further development in cancer therapeutics .

Q & A

Advanced Question: How can substituent effects (e.g., benzoyl vs. sulfonamide) influence reaction kinetics during coupling steps?

Methodological Answer:

- Kinetic studies : Use stopped-flow IR or to monitor acyl transfer rates. The electron-withdrawing 2-benzoyl-4-chlorophenyl group may slow amine nucleophilicity compared to sulfonamide analogs ().

- Computational modeling : Apply density functional theory (DFT) to compare transition-state energies for substituent variants (e.g., ’s docking analysis for sulfonamide inhibitors) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

Advanced Question: How can dynamic NMR experiments elucidate rotational barriers in the succinamide backbone?

Methodological Answer:

- Variable-temperature NMR : Measure coalescence temperatures for amide rotamers. For example, ’s study on sulfonamide metabolism used line-shape analysis to assess conformational flexibility .

Basic Question: What biological targets or pathways are plausible for this compound based on structural analogs?

Methodological Answer:

- Target hypothesis : The 2-benzoyl-4-chlorophenyl group resembles carbonic anhydrase IX inhibitors (), while the p-tolyl moiety may enhance membrane permeability for intracellular targets like SLC15A4 () .

- Screening assays : Use fluorescence polarization to test binding to recombinant carbonic anhydrase or competitive assays with -labeled probes (’s chemoproteomics approach) .

Advanced Question: How can chemoproteomics identify off-target interactions for this compound?

Methodological Answer:

- Activity-based protein profiling (ABPP) : Couple the compound to a diazirine photoaffinity tag (e.g., FFF-36 in ) and enrich targets via click chemistry and LC-MS/MS .

Basic Question: How do substituents impact metabolic stability, and what modifications could reduce clearance?

Methodological Answer:

- Metabolic hotspots : The benzoyl group may undergo cytochrome P450-mediated oxidation. Compare with ’s sulfadimethoxine study, where N4-acetylation prolonged half-life .

- In vitro assays : Incubate with human liver microsomes (HLMs) and monitor via LC-HRMS. Introduce fluorine at the 4-position of the benzoyl group to block oxidation.

Advanced Question: Can deuterium isotope effects (DIEs) be exploited to modulate metabolism without altering target affinity?

Methodological Answer:

- Deuterium labeling : Synthesize deuterated analogs at metabolically vulnerable positions (e.g., benzoyl ring) and compare in HLMs. ’s glucuronidation data support this approach .

Basic Question: What computational strategies predict solubility and crystallinity for formulation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.